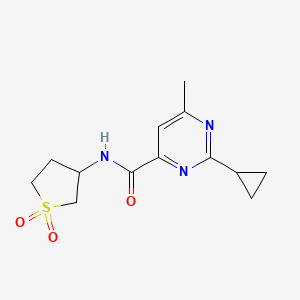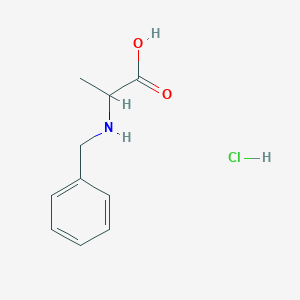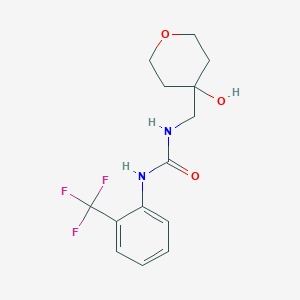
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune disorders and inflammatory diseases.
科学的研究の応用
Hydrogel Formation and Physical Properties Tuning
1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea demonstrates potential in forming hydrogels in acidic environments. These hydrogels' physical properties, including morphology and rheology, can be tuned by the anion identity used in the gelator. Such gels exhibit a range of elastic storage moduli, dependent on the acid used for protonation. This ability to fine-tune physical properties opens up possibilities in various applications like drug delivery systems or tissue engineering (Lloyd & Steed, 2011).
Synthesis of Fluorinated Heterocycles
The compound shows relevance in the synthesis of fluorinated heterocycles. When condensed with aromatic hydrazines, hydroxylamine, urea, thiourea, guanidine, and substituted anilines, it yields various pyrazoles, isoxazoles, pyrimidines, and quinolines. These heterocycles, especially with fluorination, are of interest in pharmaceuticals due to their enhanced stability and bioavailability (Sloop, Bumgardner & Loehle, 2002).
Potential in Anticancer Research
Another significant area of research involves the synthesis of derivatives of this compound and their evaluation as potential anticancer agents. For example, 1-Aryl-3-(2-chloroethyl) ureas derived from this compound have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells in vitro. Such studies indicate the compound's potential as a precursor in developing novel anticancer drugs (Gaudreault, Lacroix, Pagé & Joly, 1988).
Role in Modified Biginelli Reaction
The compound is also instrumental in a modified version of the Biginelli reaction. This reaction yields various substituted (pyrano)chromenones, important in the synthesis of a broad range of biologically active compounds (Strashilina, Mazhukina & Fedotova, 2018).
X-Ray Crystallography and Structural Analysis
It also finds application in X-ray crystallography for structural analysis. For instance, its derivatives have been synthesized and their crystal structures determined, providing valuable insights into molecular interactions and stability (Sharma et al., 2016).
Synthesis of Neuropeptide Y5 Receptor Antagonists
Research has also been conducted on derivatives of this compound for synthesizing neuropeptide Y5 receptor antagonists, which have potential applications in treating obesity and related metabolic disorders (Fotsch et al., 2001).
特性
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)10-3-1-2-4-11(10)19-12(20)18-9-13(21)5-7-22-8-6-13/h1-4,21H,5-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBYNGPFHUXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

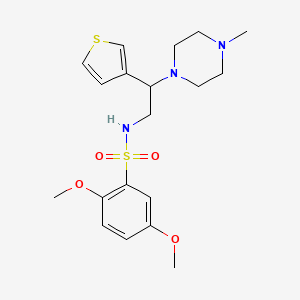

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)
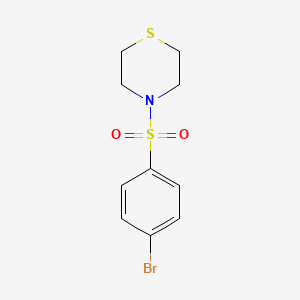

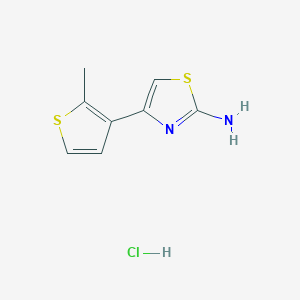
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
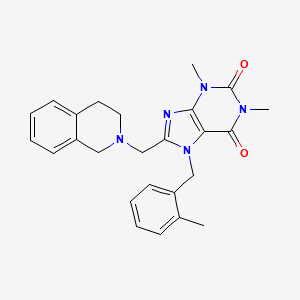
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)
